3-(1-Aminoethyl)benzonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

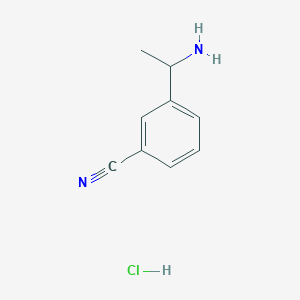

2D Structure

Properties

IUPAC Name |

3-(1-aminoethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKDPZGKJZQZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-05-2 | |

| Record name | Benzonitrile, 3-(1-aminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188264-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-aminoethyl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-(1-Aminoethyl)benzonitrile hydrochloride, a key chiral building block and chemical intermediate in pharmaceutical research and development. The document details its chemical and physical properties, outlines a representative synthetic pathway and subsequent analytical validation, explores its primary applications, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted benzonitrile derivatives as foundational scaffolds in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Chiral Benzonitriles

Substituted benzonitriles are a class of compounds of significant interest in medicinal chemistry. The nitrile group, being a versatile functional group, can participate in various chemical transformations and often acts as a bioisostere for other functional groups or as a key hydrogen bond acceptor in ligand-receptor interactions.[1] The introduction of a chiral aminoethyl side chain, as seen in 3-(1-Aminoethyl)benzonitrile, provides a crucial three-dimensional architecture. This specific stereochemistry is often paramount for achieving desired potency and selectivity in biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and use in various experimental settings. This guide focuses on the racemic and chiral forms of this compound, which serve as critical starting materials in the discovery of novel therapeutics.[2][]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in experimental design. This compound is typically supplied as a solid. Key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | [4] |

| CAS Number | 1188264-05-2 (racemic) | [4] |

| 1286693-23-9 ((R)-enantiomer) | [5] | |

| 2741870-03-9 ((S)-enantiomer) | [2][6] | |

| Molecular Formula | C₉H₁₁ClN₂ | [4][5] |

| Molecular Weight | 182.65 g/mol | [4][5][7] |

| Appearance | Solid (form may vary) | |

| Boiling Point (Predicted) | 251.4 ± 23.0 °C (for free base) | [8] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ (for free base) | [8] |

| Storage | Store at room temperature or 2-8°C, under inert atmosphere. | [2][5] |

Synthesis and Mechanistic Rationale

The synthesis of nitriles from aldehydes is a common transformation in organic chemistry. A representative, one-pot method involves the conversion of an aldehyde to an aldoxime, followed by dehydration to the nitrile. This approach is efficient and avoids the use of highly toxic metal cyanides.[9]

Representative Synthetic Workflow: From 3-Acetylbenzonitrile

A plausible and common laboratory-scale synthesis of 3-(1-Aminoethyl)benzonitrile initiates from 3-Acetylbenzonitrile via reductive amination.

Caption: General workflow for the synthesis of 3-(1-Aminoethyl)benzonitrile HCl.

Step-by-Step Protocol & Rationale

-

Imine Formation: 3-Acetylbenzonitrile is dissolved in a suitable solvent (e.g., methanol or ethanol). An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added.

-

Causality: The ketone carbonyl is electrophilic and undergoes nucleophilic attack by ammonia. Subsequent dehydration forms the corresponding imine intermediate in situ. This step is often acid-catalyzed.

-

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over Palladium on Carbon), is introduced to the reaction mixture.

-

Causality: Sodium cyanoborohydride is a preferred reagent for reductive amination because it is mild and selectively reduces the protonated imine much faster than the starting ketone, minimizing side reactions. Catalytic hydrogenation is a cleaner alternative but may require specialized pressure equipment.

-

-

Work-up and Isolation: The reaction is quenched, and the organic product is extracted. The solvent is removed under reduced pressure to yield the crude free base, 3-(1-Aminoethyl)benzonitrile.

-

Causality: A standard aqueous work-up removes inorganic salts and polar impurities. Extraction into an organic solvent like ethyl acetate isolates the desired amine.

-

-

Salt Formation: The crude free base is dissolved in a non-polar solvent (e.g., diethyl ether or 1,4-dioxane), and a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) is added dropwise. The hydrochloride salt precipitates out of the solution.

-

Causality: The basic amine is protonated by HCl to form the ammonium salt. This salt is typically a crystalline solid with significantly lower solubility in non-polar organic solvents, facilitating its isolation by filtration and improving its stability for long-term storage.

-

Analytical Characterization

Validation of the compound's identity and purity is a critical, self-validating step in its synthesis and use. Standard analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons. Expected signals would correspond to the aromatic protons (in the 7-8 ppm region), the methine proton (quartet, adjacent to the methyl and amino groups), the amino protons (broad singlet), and the methyl protons (doublet).

-

¹³C NMR: Confirms the carbon skeleton, with distinct signals for the nitrile carbon (around 118-120 ppm), the aromatic carbons, and the two aliphatic carbons.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight. In electrospray ionization (ESI) mode, the analysis would show the molecular ion for the free base (C₉H₁₀N₂) at m/z ≈ 147.1.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) would be used to separate the product from any starting materials or by-products. Purity is typically reported as a percentage based on the peak area at a specific UV wavelength (e.g., 254 nm).

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial chiral building block. Its value lies in its bifunctional nature: a primary amine for nucleophilic reactions and a nitrile group for diverse chemical transformations.

Role as a Pharmaceutical Intermediate

The compound is a precursor for synthesizing more complex molecules, particularly inhibitors and modulators in various drug discovery programs.[] The amine serves as a handle for building out molecular complexity, often through amide bond formation, reductive amination, or arylation reactions.

-

Scaffold for Enzyme Inhibitors: Many enzyme active sites have specific pockets that accommodate small, functionalized aromatic rings. The aminoethyl group can be elaborated to form linkages to other pharmacophoric elements, positioning the cyanophenyl group for key interactions (e.g., hydrogen bonding or π-stacking) within a target protein.[1] For example, α-amino nitriles have been developed as reversible inhibitors of enzymes like dipeptidyl peptidase (DPP-IV).[1]

-

Fragment-Based Drug Design (FBDD): As a relatively small molecule, it can be used in fragment-based screening campaigns to identify initial low-affinity binders to a biological target.[] Hits can then be "grown" from the amine or aromatic ring to improve potency and selectivity.

Caption: Application pathways for 3-(1-Aminoethyl)benzonitrile HCl in synthesis.

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. This compound is classified as hazardous.

GHS Hazard Statements

Recommended Safety Protocols

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11][12]

-

Handling: Avoid creating dust.[12] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8][12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store under an inert atmosphere for long-term stability.[2]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[12]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[11][12]

-

Conclusion

This compound is a valuable and versatile chemical intermediate. Its defined structure, particularly in its chiral forms, provides a reliable starting point for the synthesis of complex molecular targets in the pharmaceutical industry. A comprehensive understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in advancing drug discovery and development programs.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2741870-03-9|(S)-3-(1-Aminoethyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (S)-3-(1-Aminoethyl)benzonitrile hydrochloride | 2741870-03-9 [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 3-(1-AMINOETHYL)BENZONITRILE | 153994-67-3 [amp.chemicalbook.com]

- 9. ujconline.net [ujconline.net]

- 10. chemical-label.com [chemical-label.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.no [fishersci.no]

A Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride: Synthesis, Characterization, and Applications in Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-(1-Aminoethyl)benzonitrile hydrochloride, a chiral building block of significant interest to the pharmaceutical and agrochemical industries. While the user-specified CAS number 202279-72-9 is not widely cited in major chemical databases, this document focuses on the chemical entity defined by the structure, referencing the more commonly cataloged CAS numbers for its racemic and enantiomerically pure forms. We present a detailed exploration of its physicochemical properties, a robust protocol for its asymmetric synthesis via reductive amination, comprehensive methods for its analytical characterization, and a discussion of its strategic applications as a pharmacophore in modern drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Chemical Identity and Physicochemical Properties

3-(1-Aminoethyl)benzonitrile is a substituted benzonitrile featuring a chiral primary amine. Its hydrochloride salt form enhances stability and aqueous solubility, making it amenable to a variety of reaction conditions and biological assays.

Structural and Physical Data

The fundamental properties of the hydrochloride salt are summarized below. These values are critical for experimental design, dosage formulation, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂ | PubChem[1] |

| Molecular Weight | 182.65 g/mol | PubChem[1] |

| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | PubChem[1] |

| Canonical SMILES | CC(C1=CC=CC(=C1)C#N)N.Cl | PubChem[1] |

| InChIKey | UMKDPZGKJZQZAY-UHFFFAOYSA-N | PubChem[1] |

CAS Number and Chirality: A Point of Clarification

A critical aspect of this molecule is its chirality, originating from the stereocenter at the first carbon of the ethyl group. Consequently, it exists as two enantiomers, (R) and (S), as well as a racemic mixture. The biological activity of chiral molecules is often enantiomer-dependent, making enantiomeric purity a critical quality attribute in drug development[2].

There is a notable discrepancy in the cited Chemical Abstracts Service (CAS) numbers for this compound. The user-provided CAS number 202279-72-9 is not prominently associated with this structure in major databases. Instead, the following CAS numbers are well-documented and should be used for procurement and regulatory purposes:

| Form | CAS Number |

| (S)-enantiomer HCl | 2741870-03-9[3][4][5] |

| (R)-enantiomer HCl | 1286693-23-9[6] |

| Racemic Mixture HCl | 1188264-05-2[1] |

For the remainder of this guide, we will discuss the synthesis and properties of the chiral forms, which are of primary interest in targeted drug design.

Asymmetric Synthesis and Purification

The preparation of enantiomerically pure this compound is paramount for its use in pharmaceutical development. Asymmetric reductive amination of the prochiral ketone, 3-acetylbenzonitrile, represents a highly efficient and scalable synthetic strategy[7][8][9]. This method avoids the need for classical resolution of a racemic mixture, which is often lower-yielding.

Caption: Asymmetric Reductive Amination Workflow.

Detailed Experimental Protocol: (S)-Enantiomer

This protocol describes a robust method for synthesizing the (S)-enantiomer. The causality behind reagent selection is to ensure high enantioselectivity and yield.

Materials:

-

3-Acetylbenzonitrile

-

Ammonium acetate (Ammonia source)

-

(S)-(-)-α-Methylbenzylamine (Chiral auxiliary/catalyst source)

-

Sodium triacetoxyborohydride (STAB) (Reducing agent)

-

Dichloromethane (DCM) (Solvent)

-

1 M Hydrochloric acid (HCl) in diethyl ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (Drying agent)

Procedure:

-

Iminium Ion Formation: To an oven-dried, nitrogen-purged round-bottom flask, add 3-acetylbenzonitrile (1.0 eq) and ammonium acetate (3.0 eq) in anhydrous DCM. The large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.

-

Asymmetric Induction: Add a catalytic amount of (S)-(-)-α-methylbenzylamine (0.1 eq). This chiral amine transiently forms a chiral imine with the ketone, which biases the subsequent hydride attack to favor the (S)-product.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. STAB is a mild and selective reducing agent that effectively reduces the iminium ion without reducing the ketone starting material, minimizing side reactions[8].

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Aqueous Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the acidic byproducts. Extract the aqueous layer three times with DCM.

-

Purification of Free Base: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. The crude product is the free base, which can be purified by flash column chromatography on silica gel if necessary.

-

Salt Formation and Crystallization: Dissolve the purified free base in a minimal amount of anhydrous DCM or ethyl acetate. Add 1 M HCl in diethyl ether (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate. The formation of the salt is often exothermic and results in a crystalline solid that is easier to handle and store than the free base oil.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess (e.e.) of the final product. This self-validating system of orthogonal analytical techniques ensures the material meets the stringent quality standards for pharmaceutical use[2][10].

Caption: Comprehensive Analytical Validation Workflow.

Protocol: ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Sample Prep: Dissolve ~5 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is useful as the acidic N-H protons will exchange and disappear from the spectrum.

-

Instrument: 400 MHz NMR Spectrometer.

-

Expected Signals (in D₂O):

-

~7.5-7.8 ppm: Multiplets, 4H (Aromatic protons of the benzonitrile ring).

-

~4.5 ppm: Quartet, 1H (Methine proton, -CH (NH₂)CH₃), coupled to the methyl protons.

-

~1.6 ppm: Doublet, 3H (Methyl protons, -CH(NH₂)CH ₃), coupled to the methine proton.

-

-

Causality: The distinct splitting patterns (quartet and doublet) and integration values are characteristic of the aminoethyl fragment, providing unambiguous structural confirmation.

Protocol: HPLC-MS Analysis

-

Objective: To determine the purity of the compound and confirm its molecular weight.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A single major peak in the UV chromatogram indicates high purity. The mass spectrum should show a prominent ion at m/z corresponding to the molecular ion of the free base [M+H]⁺ (C₉H₁₀N₂ + H⁺ = 147.1).

-

Causality: Formic acid is used to acidify the mobile phase, ensuring good peak shape for the amine and promoting ionization for mass spectrometry detection.

Protocol: Chiral HPLC Analysis

-

Objective: To determine the enantiomeric excess (e.e.) of the synthesized chiral amine.

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is highly effective for separating amine enantiomers[11][12][13].

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated from the peak areas: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

-

Causality: The chiral stationary phase forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. The basic additive (DEA) is crucial to prevent peak tailing by masking active sites on the silica support and ensuring sharp, symmetrical peaks[12].

Applications in Medicinal Chemistry

This compound is not merely an intermediate; it is a carefully designed building block that incorporates two valuable pharmacophoric elements.

Caption: Role as a strategic scaffold in drug design.

-

The Chiral α-Aminoethyl Group: This moiety provides a key interaction point for biological targets. The primary amine can act as a hydrogen bond donor and can be readily functionalized to explore structure-activity relationships (SAR). Its defined stereochemistry ensures a precise three-dimensional fit into a chiral binding pocket, enhancing potency and selectivity.

-

The Benzonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It is a metabolically stable, polar group that can act as a hydrogen bond acceptor[14]. Furthermore, its linear geometry allows it to occupy narrow enzymatic clefts. In some cases, it can serve as a bioisostere for other functional groups like aldehydes or ketones. Aminobenzonitrile-derived scaffolds have been investigated for a range of biological activities, including anticancer and antimicrobial properties[15][16][17]. Several quinazolinone derivatives incorporating a benzonitrile moiety have shown potent inhibitory activity against the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in type 2 diabetes treatment[18].

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Identification

The following hazard statements are associated with this chemical class[1]:

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling Protocol

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.

-

Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust.

-

Dispensing: Use appropriate tools (spatulas) for weighing and transferring the solid. Avoid creating dust.

-

Spill Response: In case of a spill, decontaminate the area with an appropriate solvent and absorb with an inert material. Dispose of waste in a sealed, labeled container according to institutional guidelines.

Storage

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

-

For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

Conclusion

This compound is a high-value chiral building block with direct applications in the synthesis of advanced pharmaceutical intermediates. Understanding its proper identification via CAS number, mastering its asymmetric synthesis, and employing a rigorous analytical workflow are critical for its successful application. The strategic combination of a chiral amine and a metabolically stable benzonitrile pharmacophore makes it a compelling scaffold for generating novel lead compounds against a variety of therapeutic targets. This guide provides the foundational technical knowledge for researchers to confidently and safely incorporate this versatile molecule into their drug discovery pipelines.

References

- 1. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. 2741870-03-9|(S)-3-(1-Aminoethyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 4. (S)-3-(1-Aminoethyl)benzonitrile hydrochloride | 2741870-03-9 [sigmaaldrich.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] UTILITY OF ENAMINONITRILE IN THE SYNTHESIS OF NOVEL HETEROCYCLES BEARING PYRAZOLE MOIETY AND THEIR ANTIMICROBIAL AND CYTOTOXIC ACTIVITY ASSESSMENT | Semantic Scholar [semanticscholar.org]

- 18. brieflands.com [brieflands.com]

A Technical Guide to Elucidating the Mechanism of Action of 3-(1-Aminoethyl)benzonitrile Hydrochloride

Preamble: From Structure to Hypothesis

In the landscape of drug discovery and chemical biology, novel chemical entities present both a challenge and an opportunity. 3-(1-Aminoethyl)benzonitrile hydrochloride is one such molecule. While its specific biological mechanism is not extensively documented in public literature, its structure provides a clear, rational starting point for investigation. This guide is designed for researchers and drug development professionals, outlining a systematic, hypothesis-driven workflow to comprehensively determine the mechanism of action (MoA) of this compound, transforming it from an unknown quantity into a well-characterized pharmacological tool.

The molecular architecture of 3-(1-Aminoethyl)benzonitrile contains two key pharmacophoric elements:

-

A Phenethylamine Backbone: This structural motif is foundational to a vast class of neuroactive compounds, including endogenous neurotransmitters (e.g., dopamine, norepinephrine) and numerous pharmaceuticals and research chemicals that modulate monoamine systems.[1][2] The presence of this core strongly suggests that 3-(1-Aminoethyl)benzonitrile may interact with monoamine transporters (such as DAT, NET, SERT), receptors (like TAAR1), or metabolic enzymes (e.g., Monoamine Oxidase A/B).[[“]][4]

-

A Benzonitrile Group: The nitrile moiety is a versatile functional group in modern medicinal chemistry.[5] It is metabolically stable and can act as a potent hydrogen bond acceptor or engage in dipole-dipole and π-π stacking interactions within a protein's binding pocket.[6][7] Its incorporation can significantly enhance binding affinity and improve pharmacokinetic properties.[7][8]

Based on this structural analysis, our primary working hypothesis is that This compound functions as a modulator of the monoaminergic system. This guide will detail the logical and experimental progression required to test this hypothesis, identify its primary molecular target(s), and characterize its functional activity.

Phase I: Primary Target Identification and In Vitro Validation

The initial phase focuses on efficiently screening a panel of high-probability targets derived from our primary hypothesis. We will combine computational and biochemical approaches to identify direct molecular interactions.

In Silico Target Prediction: Reverse Docking Workflow

Before committing to resource-intensive wet-lab experiments, computational reverse docking provides an invaluable predictive filter. The ligand (3-(1-Aminoethyl)benzonitrile) is docked against a curated library of protein structures associated with the monoaminergic system.

Causality of Choice: This approach prioritizes experimental resources by ranking potential targets based on predicted binding affinity (docking score). It allows us to cast a wide, yet targeted, net to identify the most likely binding partners.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. consensus.app [consensus.app]

- 4. Details for Phenethylamines [unodc.org]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-(1-Aminoethyl)benzonitrile hydrochloride molecular weight and formula

An In-Depth Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride for Advanced Research

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile bifunctional molecule of significant interest to the chemical and pharmaceutical research communities. As a synthetic intermediate, it provides a valuable scaffold incorporating a reactive primary amine and a cyano group on a benzene ring. These functional groups serve as key handles for constructing more complex molecular architectures, making it a crucial building block in the synthesis of novel organic compounds. Its structural motif is found in various pharmacologically active agents, highlighting its relevance in medicinal chemistry and drug discovery programs.[][2] This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol with mechanistic insights, robust analytical characterization methods, and critical safety information for laboratory applications.

Physicochemical and Structural Characteristics

The hydrochloride salt form of 3-(1-Aminoethyl)benzonitrile enhances its stability and aqueous solubility, making it more convenient for handling and use in various reaction conditions compared to its freebase form.[3] A summary of its core properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂ | [3][4][5] |

| Molecular Weight | 182.65 g/mol | [3][4][5] |

| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | [3] |

| CAS Number | 1188264-05-2 | [3][6] |

| Synonyms | 1-(3-Cyanophenyl)ethylamine hydrochloride | [7] |

| Canonical SMILES | CC(C1=CC=CC(=C1)C#N)N.Cl | [3] |

| InChI Key | UMKDPZGKJZQZAY-UHFFFAOYSA-N | [3][5] |

| Parent Compound | 3-(1-Aminoethyl)benzonitrile (CAS: 153994-67-3) | [3][7] |

Synthesis Protocol: Reductive Amination of 3-Acetylbenzonitrile

A common and reliable method for preparing 3-(1-Aminoethyl)benzonitrile is the reductive amination of 3-Acetylbenzonitrile. This process is typically followed by salt formation with hydrochloric acid to yield the target compound. The protocol below is designed to be self-validating, with explanations for each critical step.

Mechanistic Rationale

The synthesis proceeds via a two-step, one-pot reaction. First, the carbonyl group of 3-acetylbenzonitrile reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. This step is often acid-catalyzed. The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is critical. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is selective for the protonated imine over the ketone starting material, which minimizes the formation of the corresponding alcohol byproduct and maximizes the yield of the desired amine. The subsequent treatment with HCl in a non-protic solvent like diethyl ether or dioxane precipitates the amine as its stable hydrochloride salt.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask charged with 3-acetylbenzonitrile (1.0 eq) and ammonium acetate (5.0-10.0 eq), add anhydrous methanol as the solvent. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirring mixture. Rationale: Portion-wise addition controls the reaction rate and any potential exotherm.

-

Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Add ethyl acetate to the aqueous residue and basify with a saturated solution of sodium bicarbonate (NaHCO₃) to deprotonate the amine, facilitating its extraction into the organic layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(1-Aminoethyl)benzonitrile freebase, typically as an oil.

-

Salt Formation: Dissolve the crude freebase in a minimal amount of anhydrous diethyl ether. To this solution, add a 2M solution of HCl in diethyl ether dropwise while stirring.

-

Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final product.

Analytical Validation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures the highest degree of confidence in the material's quality.

Characterization Techniques

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure and electronic environment of hydrogen atoms. Expected signals include aromatic protons in the 7-8 ppm range, a quartet for the methine proton (CH) adjacent to the amine, and a doublet for the methyl group (CH₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule, including the characteristic signal for the nitrile carbon (C≡N) typically above 110 ppm and aromatic carbons between 120-140 ppm.

-

Mass Spectrometry (MS): Determines the molecular weight of the freebase. Electrospray ionization (ESI-MS) should show a prominent ion corresponding to [M+H]⁺ for the freebase (C₉H₁₀N₂), confirming the mass of 147.09.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any unreacted starting materials or byproducts.

Analytical Workflow Diagram

Caption: Quality control workflow for validating synthesized material.

Applications in Drug Discovery and Development

The benzonitrile moiety is a well-established pharmacophore in medicinal chemistry.[2] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even as a reactive "warhead" in covalent inhibitors. The presence of the chiral α-aminoethyl side chain introduces a key stereocenter for probing specific interactions within biological targets like enzyme active sites or protein-protein interfaces.

-

Scaffold for Library Synthesis: this compound serves as an excellent starting point for creating libraries of compounds for high-throughput screening. The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce diverse substituents.

-

Enzyme Inhibitors: α-Amino nitriles have been successfully developed as reversible inhibitors of proteases, such as dipeptidyl peptidase IV (DPP-IV) inhibitors used in treating type 2 diabetes.[2] The nitrile group can form a reversible covalent bond with a catalytic serine residue in the enzyme's active site.

-

Potassium Channel Openers: Benzonitrile derivatives have been investigated as potassium channel openers for conditions like urinary incontinence, where the nitrile group contributes to receptor binding.[8]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Identification

The compound is classified with the following hazards:

Recommended Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the material.[10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 40896-74-0|3-Aminomethyl-benzonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 7. 3-(1-AMINOETHYL)BENZONITRILE | 153994-67-3 [amp.chemicalbook.com]

- 8. Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 [m.chemicalbook.com]

- 9. chemical-label.com [chemical-label.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride: Properties, Analysis, and Applications

This guide provides a comprehensive technical overview of 3-(1-Aminoethyl)benzonitrile hydrochloride, a key chemical intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, analytical methodologies, and the scientific rationale behind its application, ensuring a deep and practical understanding of this versatile compound.

Introduction and Strategic Importance

This compound is a chiral aromatic amine and nitrile-containing compound. Its structure incorporates three key features that make it a valuable building block in medicinal chemistry: a benzonitrile moiety, a chiral ethylamine side chain, and its formulation as a hydrochloride salt. The benzonitrile group is a well-established pharmacophore found in numerous approved drugs, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1][2] The chiral amine provides a specific three-dimensional orientation for molecular interactions, which is critical for target binding and selectivity. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, simplifying handling and formulation processes.

This guide will systematically explore the compound's properties, from its fundamental chemical identity to practical considerations for its use in a laboratory setting.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is the foundation of all subsequent chemical and biological investigations.

Molecular Structure

The structure consists of a benzene ring substituted at the meta-position with an aminoethyl group and a nitrile group. The carbon atom attached to the amino group is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

References

Spectroscopic Elucidation of 3-(1-Aminoethyl)benzonitrile Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(1-Aminoethyl)benzonitrile hydrochloride (C₉H₁₁ClN₂), a key intermediate in pharmaceutical synthesis. In the absence of a complete, publicly available experimental dataset, this guide leverages high-fidelity predictive modeling for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with established principles of spectroscopic interpretation and data from analogous structures. This document is intended to serve as a robust resource for researchers, scientists, and drug development professionals, offering detailed methodologies, in-depth data analysis, and the underlying scientific rationale for the structural elucidation of this compound.

Introduction: The Structural Imperative

This compound is a chiral molecule whose precise structural confirmation is paramount for its application in the synthesis of targeted therapeutics. The presence of a chiral center, an aromatic ring, a nitrile group, and an amine salt imparts a unique spectroscopic fingerprint. Understanding this fingerprint is not merely an academic exercise; it is a critical component of quality control, reaction monitoring, and regulatory compliance in drug development. This guide delves into the multi-faceted spectroscopic approach required for the unambiguous characterization of this molecule.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic data.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum provides insights into the proton environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 (broad s) | Singlet (broad) | 3H | -NH₃⁺ |

| ~7.9 (s) | Singlet | 1H | Ar-H |

| ~7.8 (d) | Doublet | 1H | Ar-H |

| ~7.6 (d) | Doublet | 1H | Ar-H |

| ~7.5 (t) | Triplet | 1H | Ar-H |

| ~4.5 (q) | Quartet | 1H | -CH(NH₃⁺)- |

| ~1.6 (d) | Doublet | 3H | -CH₃ |

Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary.

Interpretation:

-

The broad singlet at approximately 8.7 ppm is characteristic of the three exchangeable protons of the ammonium group (-NH₃⁺).

-

The aromatic region (7.5-7.9 ppm) is expected to show a complex pattern of four protons on the benzene ring.

-

The quartet at around 4.5 ppm is assigned to the methine proton, which is coupled to the adjacent methyl protons.

-

The doublet at approximately 1.6 ppm corresponds to the three protons of the methyl group, coupled to the methine proton.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the different carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Ar-C (quaternary) |

| ~135 | Ar-CH |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~118 | -C≡N |

| ~112 | Ar-C (quaternary) |

| ~50 | -CH(NH₃⁺)- |

| ~21 | -CH₃ |

Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary.

Interpretation:

-

The aromatic carbons are predicted to resonate in the 112-140 ppm range.

-

The nitrile carbon (-C≡N) is expected around 118 ppm.

-

The aliphatic carbons, the methine (-CH) and methyl (-CH₃), are predicted at approximately 50 ppm and 21 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups.

Experimental Protocol: FT-IR Data Acquisition

Caption: Workflow for FT-IR data acquisition.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000-2800 | -NH₃⁺ | N-H stretch |

| ~3100-3000 | Ar-H | C-H stretch |

| ~2950-2850 | Alkyl C-H | C-H stretch |

| ~2230 | -C≡N | C≡N stretch |

| ~1600, ~1475 | Aromatic C=C | C=C stretch |

| ~1500 | -NH₃⁺ | N-H bend |

Note: Predicted data based on typical functional group absorption ranges.

Interpretation:

-

A broad absorption in the 3000-2800 cm⁻¹ region is indicative of the N-H stretching of the ammonium salt.

-

The sharp, medium intensity peak around 2230 cm⁻¹ is a key diagnostic for the nitrile group (C≡N).[1]

-

Aromatic C-H and C=C stretching vibrations are expected in their characteristic regions.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

Predicted Mass Spectrometry Data

-

Molecular Ion (as free base, [M+H]⁺): m/z 147.09

-

Major Predicted Fragments:

-

m/z 130: Loss of NH₃ (ammonia)

-

m/z 116: Loss of CH₃CN (acetonitrile)

-

Interpretation: The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule of the free base at m/z 147.09, corresponding to the formula [C₉H₁₀N₂ + H]⁺. The fragmentation pattern will likely involve the loss of small, stable neutral molecules.

References

An In-depth Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride: From Synthesis to Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. Possessing both a primary amine and a nitrile-substituted aromatic ring, this molecule offers versatile handles for chemical modification, making it a valuable precursor for the synthesis of complex molecular architectures. Its true value has been highlighted by its incorporation into advanced drug candidates, where the specific stereochemistry of its chiral center is crucial for biological activity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is fundamental to its application in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 182.65 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | --INVALID-LINK-- |

| CAS Number | 1188264-05-2 (for hydrochloride) | --INVALID-LINK-- |

| Appearance | White solid (typical) | --INVALID-LINK-- |

| Boiling Point (free base) | 251.4 °C at 760 mmHg (predicted) | --INVALID-LINK-- |

| Density (free base) | 1.06 g/cm³ (predicted) | --INVALID-LINK-- |

Synthesis and Chiral Resolution

While the specific initial discovery and synthesis of 3-(1-Aminoethyl)benzonitrile are not prominently documented in publicly accessible literature, its preparation can be approached through established synthetic organic chemistry routes. The synthesis logically proceeds in two main stages: the formation of the racemic amine and its subsequent resolution into the desired enantiomer.

Part 1: Synthesis of Racemic 3-(1-Aminoethyl)benzonitrile

A common and effective method for the synthesis of α-arylethylamines is the reductive amination of the corresponding acetophenone. This process involves the reaction of 3-acetylbenzonitrile with an ammonia source to form an intermediate imine, which is then reduced to the primary amine.

Experimental Protocol: Reductive Amination of 3-Acetylbenzonitrile

-

Imine Formation: 3-Acetylbenzonitrile is dissolved in a suitable solvent, such as methanol or ethanol, and treated with an excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to allow for the formation of the intermediate imine. The equilibrium can be driven towards the imine by removal of water, although often the reaction proceeds to a sufficient extent without this.

-

Reduction: A reducing agent is then added to the reaction mixture. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this transformation due to their selectivity and mild reaction conditions. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: The reaction is quenched by the addition of water or a dilute acid. The organic solvent is typically removed under reduced pressure, and the aqueous residue is basified to deprotonate the amine. The free base is then extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield racemic 3-(1-Aminoethyl)benzonitrile.

-

Hydrochloride Salt Formation: To prepare the hydrochloride salt, the crude free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried to afford this compound as a white to off-white solid.

Caption: General synthesis of racemic this compound.

Part 2: Chiral Resolution of Racemic 3-(1-Aminoethyl)benzonitrile

The separation of the racemic mixture into its individual enantiomers is a critical step, as often only one enantiomer possesses the desired biological activity. The most common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid.[1]

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: The racemic 3-(1-Aminoethyl)benzonitrile free base is dissolved in a suitable solvent, such as ethanol, methanol, or isopropanol. A solution of a chiral resolving agent, typically a chiral carboxylic acid like (+)-tartaric acid or one of its derivatives, in the same solvent is added.[1][2][3] The choice of solvent is crucial as it influences the differential solubility of the resulting diastereomeric salts.

-

Crystallization: The mixture is allowed to stand, often with slow cooling, to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.

-

Isolation of Diastereomer: The crystalline salt is collected by filtration and washed with a small amount of cold solvent to remove the more soluble diastereomer. The enantiomeric purity of the isolated salt is assessed using chiral High-Performance Liquid Chromatography (HPLC). Several recrystallizations may be necessary to achieve the desired level of enantiomeric excess.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH or NaHCO₃ solution) to neutralize the chiral acid and liberate the enantiomerically pure free amine. The amine is then extracted into an organic solvent, dried, and the solvent is evaporated.

-

Hydrochloride Salt Formation: The enantiomerically pure free base can then be converted to its hydrochloride salt as described in the previous section.

Caption: Chiral resolution of 3-(1-Aminoethyl)benzonitrile via diastereomeric salt formation.

Applications in Drug Development: The Case of MRTX0902

The utility of this compound as a building block is exemplified by its use in the synthesis of MRTX0902, a potent, selective, and brain-penetrant inhibitor of the Son of Sevenless homolog 1 (SOS1).[4][5][6] MRTX0902 is currently in Phase I clinical trials for the treatment of cancer.[6]

The SOS1-KRAS Signaling Pathway: A Key Target in Oncology

The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an inactive GDP-bound state and an active GTP-bound state.[7] Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives uncontrolled cell growth and proliferation through pathways like the MAPK cascade.[7]

SOS1 is a guanine nucleotide exchange factor (GEF) that promotes the activation of KRAS by facilitating the exchange of GDP for GTP.[7][8] By binding to SOS1, inhibitors like MRTX0902 disrupt the SOS1:KRAS protein-protein interaction, preventing the activation of KRAS and thereby suppressing downstream oncogenic signaling.[4][5][9] This makes SOS1 an attractive therapeutic target, particularly in combination with direct KRAS inhibitors.[7][8]

Caption: The SOS1-KRAS signaling pathway and the inhibitory action of MRTX0902.

Synthesis of MRTX0902

The synthesis of MRTX0902 involves a nucleophilic aromatic substitution (SNAr) reaction where the enantiomerically pure (R)-3-(1-aminoethyl)-2-methylbenzonitrile is coupled with a chlorinated pyridopyridazine core.[4][5] The chirality of the aminoethyl side chain is critical, with the (R)-enantiomer providing superior binding affinity to the SOS1 protein.

Experimental Protocol: Final Step in MRTX0902 Synthesis

-

Reaction Setup: In a reaction vessel, (R)-3-(1-aminoethyl)-2-methylbenzonitrile and 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Base Addition: A base, for example, cesium fluoride (CsF), is added to the mixture to facilitate the nucleophilic attack of the amine on the chlorinated heterocyclic core.[5]

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 130 °C) and stirred for several hours until the reaction is complete, as monitored by LC-MS.[5]

-

Second SNAr: The intermediate from the previous step is then reacted with morpholine at an elevated temperature to displace the second chlorine atom, yielding the final product, MRTX0902.[4][5]

-

Purification: The final compound is purified using standard techniques such as crystallization or column chromatography to yield MRTX0902 as a solid.[5]

This specific application underscores the importance of this compound as a key starting material in the synthesis of complex, high-value pharmaceutical agents.

Conclusion

This compound is a versatile and valuable chiral building block for drug discovery and development. Its synthesis, while not detailed in a single seminal publication, can be reliably achieved through well-established methods of reductive amination followed by classical chiral resolution. The critical role of its (R)-enantiomer in the synthesis of the clinical-stage SOS1 inhibitor MRTX0902 highlights the importance of this intermediate in the development of next-generation targeted therapies for cancer. As research into novel therapeutics for CNS disorders and oncology continues, the demand for such well-defined, chiral intermediates is likely to grow, further cementing the place of this compound in the medicinal chemist's toolbox.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. onyxipca.com [onyxipca.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 9. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unlocking the Research Potential of 3-(1-Aminoethyl)benzonitrile Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral amine derivative with a benzonitrile moiety, a structural motif present in a variety of bioactive compounds. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural components suggest a rich potential for exploration in several key research domains. This guide provides an in-depth analysis of promising research avenues for this compound, focusing on its potential as a scaffold in medicinal chemistry for the development of enzyme inhibitors and central nervous system (CNS) active agents, as well as its exploration in agrochemistry as a novel plant growth regulator. Detailed, field-proven experimental protocols are provided for each proposed area of investigation, complete with workflow visualizations to facilitate practical implementation in a research setting.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₉H₁₁ClN₂ and a molecular weight of approximately 182.65 g/mol [1]. It is characterized by a benzonitrile group substituted with a 1-aminoethyl group at the meta position. The presence of a chiral center at the ethylamine alpha-carbon means this compound exists as two enantiomers, (R)-3-(1-aminoethyl)benzonitrile and (S)-3-(1-aminoethyl)benzonitrile, which are available commercially along with the racemic mixture[2][3][4].

The benzonitrile functional group is a key pharmacophore in numerous approved drugs, where the nitrile moiety can participate in critical binding interactions with biological targets[5]. Similarly, chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals, with the stereochemistry often dictating the efficacy and safety of the final drug substance[6][7]. The combination of these two key structural features in this compound makes it a compelling starting point for discovery research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂ | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | [1] |

| CAS Number | 1188264-05-2 (racemic) | [1] |

| Chiral Forms | (R)-3-(1-Aminoethyl)benzonitrile hydrochloride (CAS: 1286693-23-9), (S)-3-(1-Aminoethyl)benzonitrile hydrochloride (CAS: 2741870-03-9) | [2][4] |

Potential Research Area 1: Medicinal Chemistry - Scaffolding for Novel Therapeutics

The structural alerts within this compound suggest its utility as a scaffold for the synthesis of novel therapeutic agents. The primary amine offers a reactive handle for derivatization, while the benzonitrile group can be a key binding element or a precursor for other functional groups.

Development of Enzyme Inhibitors

The nitrile group is present in several enzyme inhibitors, where it can act as a hydrogen bond acceptor or participate in other polar interactions within an enzyme's active site[5]. Furthermore, aminobenzonitrile derivatives have been utilized as precursors for quinazoline scaffolds, which are known to exhibit a wide range of biological activities, including enzyme inhibition[1][8].

Rationale for Investigation: Given that numerous enzyme inhibitors feature a benzonitrile core, it is plausible that derivatives of 3-(1-Aminoethyl)benzonitrile could be synthesized to target specific enzymes implicated in disease. The chiral amine provides an opportunity for stereospecific interactions, which can be crucial for both potency and selectivity.

This protocol outlines a generalized high-throughput screening (HTS) campaign to identify potential enzyme inhibitory activity of a library of compounds derived from this compound.

Caption: High-throughput screening workflow for enzyme inhibitors.

Step-by-Step Protocol:

-

Library Preparation: Synthesize a diverse library of compounds by modifying the primary amine of this compound with various functional groups (e.g., amides, sulfonamides, ureas).

-

Reagent Preparation: Prepare concentrated stock solutions of the synthesized compounds in DMSO. Prepare assay buffer, enzyme, and substrate solutions at their optimal concentrations.

-

Assay Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well microplate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Enzyme Incubation: Add the enzyme solution to each well and incubate for a predetermined time to allow for compound-enzyme binding.

-

Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate. Immediately begin monitoring the reaction kinetics using a plate reader capable of detecting the appropriate signal (e.g., absorbance, fluorescence) over time.

-

Data Analysis: Calculate the initial reaction rates for each well. Determine the percent inhibition for each compound relative to the DMSO controls.

-

Hit Identification and Confirmation: Identify compounds that exhibit inhibition above a certain threshold (e.g., >50%). These "hits" should be re-tested to confirm their activity.

-

Dose-Response and IC50 Determination: For confirmed hits, perform serial dilutions to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) value[9].

-

Mechanism of Action Studies: For potent inhibitors, conduct further experiments to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) by varying the substrate concentration[3].

Development of Central Nervous System (CNS) Active Agents

The structural motif of a chiral amine attached to an aromatic ring is prevalent in many CNS-active drugs. The ability of such compounds to interact with neurotransmitter receptors and transporters is well-established.

Rationale for Investigation: Given the prevalence of the phenyl-ethylamine scaffold in neuroscience drug discovery, derivatives of this compound are promising candidates for modulation of CNS targets. The chirality of the molecule is particularly important in this context, as stereoisomers of CNS drugs often exhibit vastly different pharmacological profiles[10].

This protocol describes a cell-based assay using immunofluorescence to assess the effect of test compounds on a specific neuronal signaling pathway.

Caption: Workflow for a cell-based immunofluorescence assay.

Step-by-Step Protocol:

-

Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a duration relevant to the signaling pathway being investigated. Include appropriate vehicle controls.

-

Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access to intracellular targets.

-

Blocking: Incubate the cells with a blocking solution (e.g., bovine serum albumin in phosphate-buffered saline) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the protein of interest (e.g., a phosphorylated signaling protein).

-

Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody. A nuclear counterstain (e.g., DAPI) can also be included.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.

-

Image Analysis: Quantify the fluorescence signal in the images to determine changes in protein expression or localization as a result of compound treatment[2].

Potential Research Area 2: Agrochemical Discovery

Substituted aminobenzonitriles have been patented as intermediates in the preparation of plant immunization agents[11]. This suggests that the core structure of this compound could be a valuable starting point for the discovery of novel agrochemicals, such as plant growth regulators.

Rationale for Investigation: Plant growth regulators are crucial for modern agriculture, and there is a continuous need for new compounds with improved efficacy and safety profiles. The diverse biological activities of related benzonitrile and amine-containing compounds in other fields warrant their investigation in the context of plant science.

Experimental Workflow: Seed Germination and Seedling Growth Assay

This protocol provides a straightforward method to screen for plant growth regulatory effects of test compounds on a model plant species like Arabidopsis thaliana or lettuce.

Caption: Workflow for a plant seedling growth assay.

Step-by-Step Protocol:

-

Plate Preparation: Prepare a sterile plant growth medium (e.g., Murashige and Skoog) containing 0.8% agar. After autoclaving and cooling, add the test compound (from a sterile stock solution) to achieve the desired final concentrations. Pour the medium into petri dishes.

-

Seed Sterilization: Surface-sterilize seeds by washing with 70% ethanol followed by a solution of bleach and a surfactant, then rinse thoroughly with sterile water.

-

Plating and Incubation: Aseptically place the sterilized seeds on the surface of the agar plates. Seal the plates and place them in a controlled environment growth chamber with appropriate light and temperature conditions.

-

Data Collection:

-

Germination: Count the number of germinated seeds daily for a set period (e.g., 7 days).

-

Seedling Growth: After a defined growth period (e.g., 10-14 days), carefully remove the seedlings and measure the primary root length and hypocotyl length.

-

-

Data Analysis: Calculate the germination percentage for each treatment. Use appropriate statistical tests (e.g., ANOVA) to compare the mean root and hypocotyl lengths of the treated groups to the control group to identify statistically significant differences[12][13].

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its constituent parts—a chiral amine and a benzonitrile moiety—are well-represented in the annals of successful drug and agrochemical discovery. The research areas and detailed protocols outlined in this guide are intended to provide a robust framework for initiating investigations into its potential. By systematically exploring its derivatization and biological activities, researchers can unlock the full potential of this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. animalab.eu [animalab.eu]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 12. Best Management Practices for Plant Growth Regulators Used in Floriculture Production - NORTH CAROLINA STATE UNIV [portal.nifa.usda.gov]

- 13. phytotechlab.com [phytotechlab.com]

Review of literature on 3-(1-Aminoethyl)benzonitrile hydrochloride

An In-Depth Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, analytical characterization, and applications, with a focus on the scientific rationale behind its use in modern chemical synthesis and pharmaceutical research.

Introduction and Strategic Importance

This compound is a substituted benzonitrile derivative featuring a chiral primary amine. This specific arrangement of functional groups—a nitrile, an aromatic ring, and an aminoethyl side chain—makes it a versatile scaffold in organic synthesis. The nitrile group is a valuable pharmacophore found in over 30 approved pharmaceutical agents, prized for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even as a reactive "warhead" in certain enzyme inhibitors[1][2]. The primary amine provides a reactive handle for amide bond formation, reductive amination, and other nucleophilic reactions, making it a cornerstone for library synthesis in drug discovery programs.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various experimental settings. The presence of a chiral center at the ethylamine attachment point is of paramount importance, as biological systems are inherently stereospecific. The availability of specific enantiomers, such as (R)-3-(1-Aminoethyl)benzonitrile and (S)-3-(1-Aminoethyl)benzonitrile, allows for stereoselective synthesis to optimize drug-target interactions[3][4][5].

Chemical and Physical Properties

A clear understanding of a compound's physical properties is fundamental to its effective use in the laboratory. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | [6] |

| Molecular Formula | C₉H₁₁ClN₂ | [3][6][7] |

| Molecular Weight | 182.65 g/mol | [3][6] |

| CAS Number | 1188264-05-2 (for the racemate) | [6] |

| Chiral CAS Numbers | 1286693-23-9 for (R)-enantiomer HCl2741870-03-9 for (S)-enantiomer HCl | [3][4] |

| Appearance | Typically a solid | [8] |

| Canonical SMILES | CC(C1=CC=CC(=C1)C#N)N.Cl | [6] |

| InChIKey | UMKDPZGKJZQZAY-UHFFFAOYSA-N | [6] |

Synthesis and Stereochemical Control

The synthesis of this compound is a multi-step process that requires careful control, particularly concerning the stereochemistry of the amine. While numerous proprietary methods exist, a common conceptual pathway involves the reductive amination of a ketone precursor, 3-acetylbenzonitrile.

Generalized Synthetic Workflow

The causality behind this workflow is straightforward: a commercially available ketone is converted to the desired primary amine. The choice of reducing agent and chiral auxiliary or catalyst is critical for establishing the desired stereochemistry (R or S). The final step involves salt formation with hydrochloric acid to yield the stable, crystalline product.

Protocol: Conceptual Synthesis via Reductive Amination

-

Imine Formation: Dissolve 3-acetylbenzonitrile in a suitable solvent (e.g., methanol, ethanol). Add an ammonia source, such as ammonium acetate, and stir at room temperature to form the corresponding imine in situ.

-

Reduction: Introduce a reducing agent. For a racemic product, sodium borohydride (NaBH₄) can be used. For stereoselective synthesis, a chiral catalyst in combination with a hydrogen source or a chiral reducing agent would be employed.

-

Work-up and Isolation: After the reaction is complete, quench any remaining reducing agent. Perform a standard aqueous work-up to extract the free base into an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

-

Purification of Free Base: Purify the crude product by column chromatography on silica gel to isolate the 3-(1-Aminoethyl)benzonitrile free base.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) dropwise.

-

Crystallization and Filtration: The hydrochloride salt will typically precipitate out of the solution. Cool the mixture to maximize yield, then collect the solid product by filtration. Wash with a cold, non-polar solvent and dry under vacuum.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final product is a non-negotiable step in both research and manufacturing.

Standard Analytical Workflow

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) is a common starting point.

-

Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the (R) or (S) forms. Specialized chiral columns are required for this separation.

-

Mass Spectrometry (MS): Confirms the molecular weight of the parent ion (the free base), providing definitive evidence of the compound's identity.

-